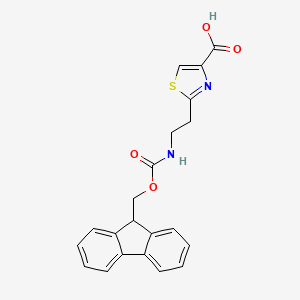

![molecular formula C28H26N4O2 B2723065 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide CAS No. 1189875-26-0](/img/structure/B2723065.png)

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

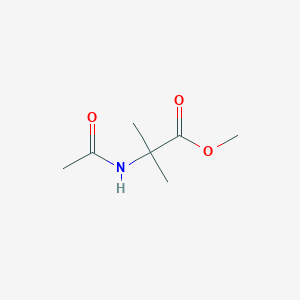

The compound “2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimido-indole ring and an acetamide group . These types of compounds are often found in pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido-indole ring and the attachment of the benzyl, methyl, and phenethylacetamide groups. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimido-indole ring system, which is a fused ring system containing a pyrimidine ring and an indole ring. It would also have a benzyl group attached to one of the carbon atoms in the ring system, a methyl group attached to another carbon atom, and a phenethylacetamide group attached to a nitrogen atom .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The presence of the acetamide group could make it susceptible to hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given its molecular weight. Its solubility would depend on the polarity of the solvent .Scientific Research Applications

Antiproliferative Activity

A series of pyrimido[1,2-a]benzimidazole and α-cyanocinnamic acid derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their antiproliferative activity in vitro. These compounds were tested against neoplastic and normal cell lines, identifying potential candidates for further biological studies or as substrates for additional synthesis. Selected compounds demonstrated significant antiproliferative effects, although not selectively towards cancer cells, similar to the effects observed with cisplatin (A. Nowicka, et al., 2014).

Anti-inflammatory Activities

Research on thiazolo[3,2-a]pyrimidine derivatives, related to the compound , has shown moderate anti-inflammatory activity at certain dosage levels compared to indomethacin, a commonly used anti-inflammatory drug. This study presents a pathway for the synthesis of these compounds and their potential therapeutic applications (B. Tozkoparan, et al., 1999).

Optical and Mechanical Properties of Derived Materials

Investigations into polyimides derived from pyrimidine or pyridine moieties, including structures similar to the compound of interest, highlight their excellent solubility, strong and transparent film-forming ability, with notable UV-visible absorption cut-off wavelengths. These materials exhibit outstanding mechanical properties and low moisture absorption, suggesting potential applications in advanced material science (Chunbo Wang, et al., 2015).

Synthesis of Pyrimidine Derivatives

The reaction of ketene dithioacetals with amides has been explored for the synthesis of pyrimidine derivatives, offering a method for obtaining polyfunctionalized pyrimidines. These compounds have potential use in creating fused pyrimidine derivatives, indicating a broad area of chemical research and application potential (S. Kohra, et al., 1988).

Insecticidal and Antibacterial Potential

The synthesis and biological evaluation of pyrimidine linked pyrazole heterocyclics, derived through microwave irradiative cyclocondensation, have been investigated for their insecticidal and antibacterial potential. This research indicates the significant role of pyrimidine derivatives in developing new agrochemical and pharmaceutical agents (P. P. Deohate, et al., 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O2/c1-20-12-13-24-23(16-20)26-27(28(34)31(19-30-26)17-22-10-6-3-7-11-22)32(24)18-25(33)29-15-14-21-8-4-2-5-9-21/h2-13,16,19H,14-15,17-18H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXJZHJKSGAKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((butyl(methyl)amino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2722989.png)

amine hydrochloride](/img/structure/B2722992.png)

![Tert-butyl 2-[(2-bromoacetyl)amino]acetate](/img/structure/B2722994.png)

![4,6-Dimethyl-2-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2722995.png)

![2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722997.png)

![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2723001.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2723005.png)